(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride
Description
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is a bicyclic tertiary amine derivative featuring a pyridine ring substituted at the 2-position and a bridged azabicyclo[3.2.1]octane scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Its molecular formula is C₁₃H₁₇ClN₂O (molecular weight: 252.74 g/mol), with a purity ≥95% .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(12-3-1-2-6-14-12)9-7-10-4-5-11(8-9)15-10;/h1-3,6,9-11,15H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAKMITZBRENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Mode of Action
The specific mode of action of (8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have diverse biological activities.
Biochemical Pathways
The specific biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways.
Biochemical Analysis
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, it interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission.
Cellular Effects
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft. This leads to enhanced cholinergic signaling, which can affect various physiological processes. Additionally, it modulates the activity of nicotinic acetylcholine receptors, influencing neurotransmission and synaptic plasticity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing cholinergic signaling. At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and physiological changes.
Metabolic Pathways
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes.
Biological Activity
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride is a compound with significant potential in pharmacological applications, particularly due to its structural resemblance to tropane alkaloids. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 252.74 g/mol
- IUPAC Name : 8-Azabicyclo[3.2.1]octan-3-yl(pyridin-2-yl)methanone; hydrochloride
The compound features a bicyclic structure that contributes to its interaction with various biological targets.
The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic signaling which is crucial for cognitive functions such as memory and learning.
Target Interactions
- Acetylcholinesterase : Inhibition leads to increased acetylcholine levels.
- MAPK/ERK Pathway : Activation promotes cell survival and proliferation.
1. In Vitro Studies
Research indicates that (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride exhibits potent activity in various in vitro assays:
- Cell Proliferation : Enhances proliferation in neuronal cell lines by modulating signaling pathways.
- Neuroprotective Effects : Demonstrated protective effects against neurotoxic agents in cell culture studies.
2. In Vivo Studies
Animal model studies have shown varying effects based on dosage:
- Low Doses : Improve cognitive functions and memory retention through enhanced cholinergic activity.
- High Doses : May lead to adverse effects, necessitating careful dosage regulation .
Biochemical Pathways
The compound engages with several metabolic pathways:
- Cytochrome P450 Enzymes : Involved in the metabolism and clearance of the compound from biological systems.
- Gene Expression Modulation : Alters expression profiles associated with neuroprotection and synaptic plasticity .
Case Study 1: Cognitive Enhancement
A study involving aged rats treated with (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride showed significant improvements in memory tasks compared to control groups. The results indicated a correlation between increased acetylcholine levels and enhanced cognitive performance.
Case Study 2: Neuroprotection Against Toxicity
In a neurotoxicity model using PC12 cells, the compound demonstrated protective effects against oxidative stress-induced apoptosis, highlighting its potential as a neuroprotective agent.
Summary of Research Findings
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | AChE inhibition; MAPK/ERK pathway activation | Potential for cognitive enhancement |
| In Vivo | Improved memory at low doses; adverse effects at high doses | Need for careful dosage management |
| Case Study 1 | Enhanced memory in aged rats | Supports use in age-related cognitive decline |
| Case Study 2 | Neuroprotection in PC12 cells | Potential therapeutic use in neurodegenerative diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Substituted Analogs
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone Hydrochloride
- Key Differences: Substitution at the pyridine 4-position (vs. 2-position in the parent compound) alters electronic and steric properties.
- Molecular Weight : 252.74 g/mol (identical to the parent compound) .
Heteroaryl-Substituted Derivatives
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNOS (molecular weight: 257.78 g/mol) .
- Hazard Profile: No specific hazard statements reported, unlike pyridine analogs, which may require stricter handling .
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone Hydrochloride
- Key Feature : Thiophen-2-yl substitution may enhance π-stacking interactions in biological systems compared to the 3-thiophenyl isomer.
- Purity : ≥95%, consistent with other analogs .
Brominated Aryl Analogs
(8-Azabicyclo[3.2.1]octan-3-yl)(4-bromophenyl)methanone Hydrochloride
Core-Modified Bicyclic Compounds
8-Azabicyclo[3.2.1]octan-2-one Hydrochloride
Comparative Analysis Table
Research Implications and Limitations
- Pyridine vs. Thiophene : Pyridine analogs may exhibit better aqueous solubility due to nitrogen’s polarity, whereas thiophene derivatives could show enhanced membrane permeability .
- Positional Isomerism : The 2-pyridinyl variant likely has superior hydrogen-bonding capacity compared to the 4-pyridinyl analog, influencing target engagement .
- Discontinued Compounds: Limited availability of brominated and pyridin-4-yl derivatives restricts comparative pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
